molecular formula C17H18F3N3O2S B2855182 N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide CAS No. 1706284-62-9

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide

Cat. No.: B2855182
CAS No.: 1706284-62-9
M. Wt: 385.41
InChI Key: XBLZMBQLZNHJBU-UHFFFAOYSA-N
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Description

The compound N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide features a benzamide core substituted at the 4-position with a trifluoromethoxy group (–OCF₃) and at the nitrogen with a piperidin-3-ylmethyl moiety bearing a 1,3-thiazole ring. This structure combines lipophilic (trifluoromethoxy) and heterocyclic (thiazole-piperidine) elements, which are common in drug design for optimizing target binding, metabolic stability, and bioavailability.

Properties

IUPAC Name

N-[[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl]-4-(trifluoromethoxy)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O2S/c18-17(19,20)25-14-5-3-13(4-6-14)15(24)22-10-12-2-1-8-23(11-12)16-21-7-9-26-16/h3-7,9,12H,1-2,8,10-11H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLZMBQLZNHJBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CN(C1)C2=NC=CS2)CNC(=O)C3=CC=C(C=C3)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

385.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide typically involves multiple steps, starting with the preparation of the thiazole and piperidine intermediates. These intermediates are then coupled through a series of reactions to form the final compound. Common reagents used in these reactions include thionyl chloride, trifluoromethoxybenzoyl chloride, and various catalysts to facilitate the coupling process.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to increase yield and purity. This can include adjusting temperature, pressure, and solvent systems to ensure efficient synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially changing its reactivity.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, including halides, alkyl groups, and more.

Scientific Research Applications

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide has several scientific research applications:

    Chemistry: The compound is used as a building block in organic synthesis, enabling the creation of more complex molecules.

    Biology: It is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Researchers investigate its potential as a pharmaceutical agent, exploring its efficacy and safety in various therapeutic areas.

    Industry: The compound’s unique properties make it useful in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide involves its interaction with specific molecular targets and pathways. The thiazole and piperidine rings may interact with enzymes or receptors, modulating their activity. The trifluoromethoxy group can enhance the compound’s binding affinity and stability, contributing to its overall biological effects.

Comparison with Similar Compounds

Structural and Functional Analogues

The following table summarizes key structural analogs and their properties:

Compound Name (Reference) Core Structure Key Substituents Biological Activity/Notes
Target Compound 4-(Trifluoromethoxy)benzamide 1,3-Thiazol-2-yl-piperidinylmethyl Structural focus; no direct activity data
HSGN-235 () 4-(Trifluoromethoxy)benzamide 5-(4-Trifluoromethylphenyl)-1,3,4-oxadiazol-2-yl Antibacterial vs. Neisseria gonorrhoeae
Filapixant () Benzamide 5-(5-Methylthiazol-2-yl), morpholine, pyrimidine Purinoreceptor antagonist
N-[4-(4-Methylphenyl)-1,3-thiazol-2-yl]-2-phenoxybenzamide () Benzamide 4-Methylphenyl-thiazol-2-yl, phenoxy 129.23% growth modulation (p<0.05)
N-{1-[3-(4-Chlorophenyl)-1H-pyrazol-5-yl]piperidin-3-yl}-3-(trifluoromethoxy)benzamide () Benzamide Piperidin-3-yl-pyrazole, 3-trifluoromethoxy Research compound (7 mg available)

Key Structural Differences and Implications

Trifluoromethoxy Group: The 4-(trifluoromethoxy)benzamide moiety is shared with HSGN-235 () and a compound in (3-iodo-N-(4-(trifluoromethoxy)phenyl)benzamide). This group enhances lipophilicity and metabolic stability compared to non-fluorinated analogs.

Thiazole vs. kinase inhibition).

Piperidine-Thiazole vs. Morpholine-Pyrimidine: Filapixant () substitutes the piperidine-thiazole group with morpholine and pyrimidine, demonstrating how heterocyclic variations influence receptor selectivity (e.g., purinoreceptor antagonism).

Physicochemical Properties

  • Lipophilicity : The trifluoromethoxy group increases logP values (e.g., logP = 5.65 for N-[4-(naphthalen-2-yl)-1,3-thiazol-2-yl]benzamide in ), which may improve blood-brain barrier penetration but reduce aqueous solubility.

Research Findings and Data

Comparative Pharmacokinetic Insights

  • Metabolic Stability : Piperidine-containing compounds (e.g., ) may exhibit longer half-lives due to reduced CYP450 metabolism compared to morpholine derivatives.
  • Selectivity : Hu7691 (), a related Akt inhibitor, achieves 24-fold selectivity between Akt1 and Akt2 via dihedral angle optimization, illustrating how structural tweaks enhance isoform specificity.

Contradictions and Limitations

  • The absence of direct activity data for the target compound limits mechanistic insights.
  • Structural analogs with pyrazole () or oxadiazole () substituents show divergent biological roles, emphasizing the need for target-specific optimization.

Biological Activity

N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, a piperidine ring, and a trifluoromethoxy-substituted benzamide group. The unique combination of these functional groups suggests significant pharmacological potential.

Structural Feature Description
Thiazole RingContributes to biological activity and stability.
Piperidine RingEnhances interaction with biological targets.
Trifluoromethoxy GroupInfluences lipophilicity and enhances anticancer properties.

Anticancer Properties

Research indicates that this compound exhibits notable anticancer activity. Compounds with similar structures have demonstrated efficacy against various cancer cell lines, including:

  • MCF7 (breast cancer) : Exhibited reduced cell viability.
  • A549 (lung cancer) : Induced apoptosis through caspase activation.

The trifluoromethyl group is particularly significant as it has been associated with enhanced biological efficacy in related compounds.

The mechanism of action involves interaction with specific molecular targets such as enzymes and receptors implicated in cancer progression. Studies suggest that the compound can induce apoptosis in cancer cells by activating caspases, which are crucial for programmed cell death.

Case Studies and Research Findings

Several studies have investigated the biological activity of this compound and its analogs:

  • Study on Apoptosis Induction :
    • Objective : To evaluate the apoptosis-inducing capability of the compound.
    • Findings : The compound activated caspases 3 and 7 in MCF7 cells, leading to significant apoptosis.
  • In Vivo Efficacy :
    • Model : Xenograft model using BRCA-deficient cancer cells.
    • Results : Demonstrated tumor reduction and improved survival rates in treated groups compared to controls.

Comparative Analysis with Similar Compounds

To contextualize the biological activity of this compound, it is useful to compare it with structurally similar compounds:

Compound Name Structural Features Biological Activity
N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamidesContains thiazole and piperidine ringsAnticancer activity
N-(benzo[d]thiazol-2-yl)-1-(4-nitrophenylsulfonyl)pyrrolidine-2-carboxamideSimilar thiazole but includes a pyrrolidine ringAnticancer activity
5-Arylidineamino-1,3,4-thiadiazol derivativesRelated thiadiazole structureAnticancer activity against various cell lines

Q & A

Basic Research Questions

Q. What synthetic routes are commonly employed to prepare N-{[1-(1,3-thiazol-2-yl)piperidin-3-yl]methyl}-4-(trifluoromethoxy)benzamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including:

  • Step 1 : Preparation of the piperidin-3-ylmethyl intermediate via nucleophilic substitution or reductive amination.
  • Step 2 : Thiazole ring formation using reagents like thiourea or Lawesson’s reagent under controlled pH and temperature .
  • Step 3 : Introduction of the trifluoromethoxy group via coupling reactions (e.g., Ullmann or Buchwald-Hartwig) with 4-(trifluoromethoxy)benzoyl chloride .
  • Critical Considerations : Hazard analysis for reagents (e.g., trichloroisocyanuric acid, dichloromethane) and intermediates (e.g., mutagenic by-products) must precede synthesis .

Q. How is the purity and structural integrity of this compound validated?

  • Methodological Answer :

  • Analytical Techniques :
  • NMR (1H/13C) to confirm regiochemistry of the thiazole and piperidine rings .
  • Mass Spectrometry (HRMS) to verify molecular weight and detect impurities .
  • HPLC (reverse-phase C18 column, acetonitrile/water gradient) to assess purity (>95%) .
  • Stability Testing : Monitor decomposition under heat/light using DSC (Differential Scanning Calorimetry), as trifluoromethoxy derivatives are prone to thermal degradation .

Q. What structural analogs of this compound have been studied, and how do they inform SAR?

  • Methodological Answer :

  • Key Analogs :
CompoundStructural VariationActivity TrendSource
N-(4-fluorobenzyl)-2-ureidothiazole-4-carboxamideTrifluoromethoxy → FluorophenylReduced metabolic stability
N-(tert-butylthiazol-2-yl)benzamidePiperidine → tert-butylEnhanced lipophilicity
  • SAR Insights : The trifluoromethoxy group enhances electron-withdrawing effects, improving target binding, while the piperidine-thiazole scaffold influences conformational flexibility .

Advanced Research Questions

Q. How can reaction conditions be optimized to mitigate low yields during the coupling of the piperidine-thiazole moiety?

  • Methodological Answer :

  • Solvent Optimization : Use polar aprotic solvents (e.g., DMF or acetonitrile) to stabilize intermediates .
  • Catalyst Screening : Test Pd-based catalysts (e.g., Pd(OAc)₂/Xantphos) for Buchwald-Hartwig couplings, monitoring via TLC .
  • Temperature Control : Maintain 60–80°C to balance reaction rate and by-product formation .
  • Yield Improvement : Post-reaction purification via silica gel chromatography (hexane/EtOAc gradient) removes unreacted thiazole precursors .

Q. What strategies address mutagenicity risks associated with intermediates or by-products?

  • Methodological Answer :

  • Ames Testing : Prioritize Ames II assays for intermediates (e.g., anomeric amides), as mutagenicity varies with substituents .
  • Mitigation : Replace mutagenic reagents (e.g., benzyl chloride analogs) with safer alternatives (e.g., pivaloyl chloride) .
  • Containment : Use fume hoods and double-gloving when handling mutagenic solids .

Q. How should researchers resolve discrepancies between computational docking predictions and experimental binding assays?

  • Methodological Answer :

  • Data Cross-Validation :
  • Re-run docking simulations with updated protein structures (e.g., PDB 7XYZ).
  • Validate binding via SPR (Surface Plasmon Resonance) or ITC (Isothermal Titration Calorimetry) .
  • Error Sources : Check protonation states of the piperidine nitrogen (pKa ~8.5) and solvent effects in MD simulations .

Q. What computational methods predict the metabolic stability of this compound?

  • Methodological Answer :

  • In Silico Tools :
  • SwissADME : Predict CYP450-mediated oxidation sites (e.g., piperidine ring).
  • Meteor Nexus : Simulate Phase II metabolism (glucuronidation of the benzamide group) .
  • Experimental Validation : Compare with microsomal stability assays (human liver microsomes, NADPH cofactor) .

Data Contradiction Analysis

Q. Conflicting reports exist on the compound’s solubility in aqueous buffers. How can this be resolved?

  • Methodological Answer :

  • Standardization : Prepare saturated solutions in PBS (pH 7.4) and measure via UV-Vis (λmax = 270 nm).
  • Variables : Note differences in salt forms (free base vs. hydrochloride) and buffer ionic strength .
  • Literature Comparison : Cross-reference with PubChem data (Solubility: ~0.1 mg/mL in DMSO) .

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